2-Bromo-4'-chloro-3'-fluorobenzophenone

Description

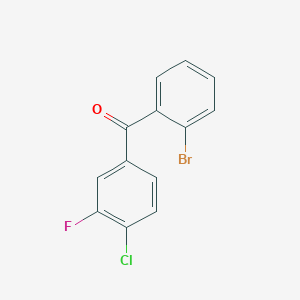

2-Bromo-4'-chloro-3'-fluorobenzophenone (CAS: 177555-85-0) is a halogenated benzophenone derivative with a molecular formula of $ \text{C}{13}\text{H}7\text{BrClFO} $. Its structure features bromine at the 2-position, chlorine at the 4'-position, and fluorine at the 3'-position on the benzophenone backbone (Fig. 1). This compound is synthesized via Friedel-Crafts acylation or halogenation reactions, common methods for introducing halogens onto aromatic rings .

Halogenated benzophenones are critical intermediates in pharmaceuticals, agrochemicals, and materials science. The strategic placement of halogens (Br, Cl, F) modulates electronic properties, solubility, and reactivity, making these compounds versatile in cross-coupling reactions and as building blocks for complex molecules .

Properties

IUPAC Name |

(2-bromophenyl)-(4-chloro-3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEWQHGVIZYOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-chloro-3’-fluorobenzophenone typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4’-chloro-3’-fluorobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of 2-Bromo-4’-chloro-3’-fluorobenzophenone may involve multi-step synthesis starting from benzene derivatives. The process includes chlorination, fluorination, and bromination steps, each requiring specific catalysts and reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-chloro-3’-fluorobenzophenone undergoes various types of chemical reactions, including:

Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the aromatic ring.

Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of different substituted benzophenones.

Common Reagents and Conditions

Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

Chlorination: Chlorine (Cl2) with iron(III) chloride (FeCl3) as a catalyst.

Fluorination: Various fluorinating agents such as hydrogen fluoride (HF) or fluorine gas (F2) can be used.

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-4’-chloro-3’-fluorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.

Industry: The compound is used in material sciences for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-4’-chloro-3’-fluorobenzophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, influencing various biochemical pathways . The compound’s structure allows it to participate in electrophilic and nucleophilic reactions, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physical properties of 2-bromo-4'-chloro-3'-fluorobenzophenone with related halogenated benzophenones and acetophenones:

Key Observations:

- Electron Effects: Fluorine’s electronegativity (3'-position) enhances the electron-deficient nature of the benzophenone ring, making it more reactive toward nucleophiles compared to non-fluorinated analogs like 4-bromo-4'-chlorobenzophenone .

- Polarity and Solubility: The presence of fluorine and chlorine increases polarity, which may reduce solubility in non-polar solvents. This aligns with findings in halogenated anilines, where high polarity led to adsorption issues in GC analysis .

Biological Activity

2-Bromo-4'-chloro-3'-fluorobenzophenone is a synthetic organic compound with significant potential in various biological applications. Its unique structural features, including halogen substitutions, contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

This compound has the following chemical structure:

- Molecular Formula : C13H8BrClF

- IUPAC Name : this compound

The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly kinases involved in cell signaling pathways. This inhibition can disrupt normal cellular functions and promote apoptosis in cancer cells.

- Gene Expression Modulation : It influences gene expression by interacting with DNA and RNA, leading to the activation or repression of genes associated with cell cycle regulation and metabolic processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels, which can lead to cellular damage and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

-

In Vitro Studies :

- A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cancer cell proliferation. At low doses, it effectively inhibited enzyme activity without significant toxicity, while higher doses led to increased cellular damage and apoptosis.

-

In Vivo Studies :

- Animal model experiments indicated that administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The observed effects correlated with the compound's ability to inhibit specific signaling pathways critical for tumor growth.

Data Table: Summary of Biological Effects

| Study Type | Concentration Range | Observed Effect | Mechanism |

|---|---|---|---|

| In Vitro | 0.1 - 10 µM | Inhibition of cell proliferation | Enzyme inhibition |

| In Vivo | 5 - 50 mg/kg | Tumor regression | Signaling pathway disruption |

| Toxicity | >50 µM | Cellular damage | ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.